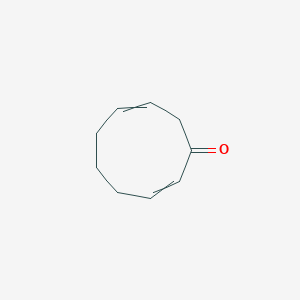

Cyclonona-2,7-dien-1-one

Description

Structure

3D Structure

Properties

CAS No. |

62870-29-5 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

cyclonona-2,7-dien-1-one |

InChI |

InChI=1S/C9H12O/c10-9-7-5-3-1-2-4-6-8-9/h3,5-6,8H,1-2,4,7H2 |

InChI Key |

VMZYLICMVYEAQT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CCC(=O)C=CC1 |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections for Cyclonona 2,7 Dien 1 One

Fundamental Principles of Retrosynthetic Planning

Effective retrosynthetic analysis relies on a logical and systematic approach to molecular disassembly. Key strategies include identifying strategic bonds for disconnection and utilizing functional group interconversions to create precursors that are easier to synthesize. icj-e.orglkouniv.ac.in

Functional Group Interconversion (FGI) is a core strategy in retrosynthesis where one functional group is converted into another to facilitate a key disconnection that may not have been obvious or possible otherwise. lkouniv.ac.in This process often involves oxidation, reduction, or substitution reactions. lkouniv.ac.in FGI is crucial when a direct disconnection does not correspond to a reliable forward reaction. By altering functionality, a chemist can reveal more viable synthetic pathways. For instance, in the context of cyclonona-2,7-dien-1-one, the ketone functional group could be retrosynthetically converted into an alcohol. This FGI step would allow for disconnections based on reactions used to form alcohols, which might offer strategic advantages over those used to form ketones.

A strategic bond disconnection is one that, when broken in the retrosynthetic sense, leads to a significant simplification of the target molecule, ideally resulting in stable, easily prepared precursors. rsc.org The goal is to identify bonds whose formation in the forward synthesis is reliable and high-yielding. Key considerations for identifying strategic bonds include:

Location: Bonds near the center of a molecule or at branch points are often strategic as their disconnection can break the molecule into two similarly sized fragments. icj-e.org

Relationship to Functional Groups: Disconnections are frequently made adjacent to functional groups because these groups activate the molecule for the bond-forming reactions in the forward synthesis. researchgate.net

Ring Structures: In polycyclic systems, disconnections that simplify the ring system are prioritized. rsc.org

For this compound, strategic disconnections would primarily involve the carbon-carbon bonds of the nine-membered ring, aiming to open the ring into a more manageable acyclic precursor.

The synthesis of medium-sized rings (8- to 11-membered) like the nine-membered ring of this compound presents unique challenges due to unfavorable enthalpic and entropic factors, including transannular strain. researchgate.net Therefore, direct cyclization of a long linear precursor is often inefficient. Strategic disconnections for medium-sized rings often lead to precursors that can undergo:

Ring-Closing Metathesis (RCM): A powerful method for forming rings, especially those containing double bonds. A retrosynthetic disconnection of the double bonds in this compound could lead to a linear diene precursor suitable for RCM.

Intramolecular Coupling Reactions: Reactions like intramolecular aldol (B89426) condensations or Michael additions can be effective for ring formation.

Ring Expansion/Contraction: Forming a more stable 5- or 6-membered ring and then expanding it to the desired 9-membered ring is a common and effective strategy.

Single and Multiple Bond Disconnections in this compound Synthesis

Applying the principles of retrosynthesis to this compound involves identifying logical one- and two-group disconnections that simplify the target into viable starting materials.

One-group disconnections involve breaking a bond adjacent to a single functional group. researchgate.netscribd.com In this compound, the primary functional group is the ketone. A C-C one-group disconnection involves cleaving a carbon-carbon bond, typically alpha to the carbonyl group.

A logical disconnection of the Cα-Cβ bond (the bond between the carbon alpha and beta to the carbonyl) would open the ring. This disconnection generates two synthons: an acyl cation synthon at one end and a nucleophilic carbanion synthon at the other end of the resulting linear chain.

| Disconnection Type | Target Bond | Resulting Synthons | Synthetic Equivalents |

| One-Group C-C | Cα-Cβ bond adjacent to the carbonyl | An electrophilic acyl synthon and a nucleophilic alkyl synthon | The acyl synthon can be represented by an ester or an acyl halide. The nucleophilic synthon can be an organometallic reagent like a Grignard or organolithium reagent. |

This approach transforms the challenge of an intramolecular cyclization into an intermolecular reaction between two simpler fragments, followed by subsequent steps to form the second double bond and close the ring.

Two-group disconnections involve cleaving a bond between two functional groups, simplifying the molecule in a single step that corresponds to a powerful bond-forming reaction. lkouniv.ac.inresearchgate.net For this compound, the two alkene groups and the ketone can be considered in relation to each other. The relationship between these groups can be described as consonant or dissonant, which refers to the natural, alternating pattern of electrophilic and nucleophilic centers imparted by the functional groups.

A consonant pattern exists when the inherent polarities of the functional groups align, allowing for a straightforward synthesis. A dissonant pattern, where the polarities are mismatched, requires more complex synthetic strategies, often involving reagents that invert the normal reactivity (umpolung).

In this compound, the functional groups are in a 1,6-relationship (ketone at C1, double bond at C2, second double bond at C7). A disconnection between the two double bonds could be envisioned, corresponding to a ring-closing metathesis (RCM) reaction in the forward direction. This is a powerful two-group disconnection for unsaturated rings.

| Disconnection Type | Target Bonds | Resulting Precursor | Forward Reaction |

| Two-Group C=C | Both double bonds (C2-C3 and C7-C8) | An acyclic diene with a ketone | Ring-Closing Metathesis (RCM) |

This disconnection reveals a linear precursor containing a ketone and two terminal alkenes. The forward synthesis would then involve an RCM reaction to form the nine-membered ring in a single, efficient step. This strategy is particularly well-suited for the synthesis of medium-sized unsaturated rings.

Advanced Retrosynthetic Strategies

Advanced retrosynthetic analysis moves beyond simple one-group or two-group disconnections to incorporate more sophisticated strategies that address inherent molecular complexities. youtube.com These strategies often involve topological and stereoelectronic considerations, the application of radical-based disconnections, and the design of synthetic routes that proceed through symmetrical intermediates. youtube.com

The retrosynthesis of this compound must account for the topological challenges of forming a nine-membered ring. youtube.com The placement of the double bonds at the 2- and 7-positions, flanking the carbonyl group, introduces specific stereoelectronic demands on the cyclization precursors and the reactions employed.

One advanced approach to tackle the challenges of medium-sized ring synthesis is through ring expansion reactions. nih.gov This strategy avoids the kinetically disfavored direct cyclization to a nine-membered ring by forming a smaller, more readily accessible ring system first, which is then expanded. nih.gov For instance, a plausible retrosynthetic disconnection of this compound could involve a [4+2] cycloaddition to form a bicyclic precursor, which can then undergo a fragmentation reaction to yield the desired nine-membered ring.

| Retrosynthetic Step | Precursor Type | Key Transformation | Rationale |

| This compound | Bicyclic system | Fragmentation | Circumvents direct nine-membered ring formation |

| Bicyclic system | Cyclohexene and diene derivatives | [4+2] Cycloaddition | Efficient formation of a six-membered ring |

This approach leverages well-established transformations to control the placement of functional groups and stereocenters, which are then translated into the final macrocyclic structure.

Radical-based disconnections offer a powerful alternative to traditional polar (two-electron) retrosynthetic analysis. chemrxiv.org Since radical reactions are less constrained by the polarity of functional groups, they can enable novel bond formations that are not feasible through ionic pathways. chemrxiv.org For the synthesis of an annulated system like this compound, a radical retrosynthesis could simplify the construction of the carbocyclic framework. rsc.org

A potential radical-based disconnection for this compound could involve the formation of a key carbon-carbon bond through an intramolecular radical cyclization. This approach would start from an acyclic precursor containing a radical precursor (e.g., a halide or a xanthate) and a radical acceptor (e.g., an alkene or alkyne).

| Radical Retrosynthesis Strategy | Key Intermediate | Forward Reaction | Potential Advantages |

| Intramolecular Radical Cyclization | Acyclic radical precursor | Tin-mediated or photoredox-catalyzed cyclization | Mild reaction conditions, high functional group tolerance |

| Radical Annulation | Open-chain precursor with radical initiator and acceptor moieties | Intermolecular radical addition followed by intramolecular cyclization | Rapid construction of cyclic systems from simple precursors nih.govnih.gov |

For example, a 9-endo cyclization of a radical onto an alkyne could be envisioned, although 5-exo and 6-exo cyclizations are generally more favored. rsc.org More sophisticated radical cascade reactions could also be designed to construct the nine-membered ring in a single step from a carefully designed acyclic precursor.

Designing a synthesis that proceeds through a symmetrical intermediate can significantly increase the efficiency and elegance of a synthetic route. wikipedia.org For a molecule like this compound, which possesses a C2 axis of symmetry if the carbonyl group were to be disregarded, a retrosynthetic analysis that leads to a symmetrical precursor is highly desirable.

One such strategy would involve a ring-closing metathesis (RCM) reaction of a symmetrical diene. This disconnection would simplify the target molecule to an acyclic precursor with two terminal alkenes.

| Symmetrical Precursor Strategy | Key Disconnection | Symmetrical Precursor | Forward Synthesis Step |

| Ring-Closing Metathesis (RCM) | C2-C3 and C7-C8 double bonds | Symmetrical acyclic diene | Grubbs or Schrock catalyst |

| Oxidative Cleavage of a Bicyclic Alkene | C=C bond in a bicyclic system | Symmetrical bicyclic alkene | Ozonolysis or other oxidative cleavage methods |

The RCM approach is particularly powerful for the synthesis of medium and large rings and offers the advantage of creating both double bonds in a single, catalytic step. The success of this approach would depend on the ability to synthesize the required symmetrical diene precursor efficiently.

Another approach could involve the oxidative cleavage of a symmetrical bicyclic alkene. This would yield a linear dialdehyde (B1249045) or a related difunctional compound that could then be cyclized to form the nine-membered ring. This "illogical" connection of the two double bonds into a single precursor can be a powerful simplifying strategy. airitilibrary.com

Synthetic Methodologies for Cyclonona 2,7 Dien 1 One and Its Key Precursors

Cyclization Strategies for Nine-Membered Rings

The direct closure of a nine-membered ring from an acyclic precursor is a synthetically attractive yet challenging approach. Success in this endeavor often relies on carefully designed substrates and specialized reagents that can overcome the high activation barriers associated with such transformations.

Intramolecular Cycloalkylation Reactions

Intramolecular cycloalkylation reactions represent a direct method for the formation of carbocyclic frameworks. These reactions involve the formation of a carbon-carbon bond between two positions within the same molecule to close a ring. The success of such cyclizations for nine-membered rings is highly dependent on the conformation of the acyclic precursor and the nature of the reactive intermediates.

The quest for enantiomerically pure cyclic compounds has driven the development of asymmetric cyclization methods. One notable strategy involves the use of chiral ligands to control the stereochemical outcome of the ring-forming step. The alkaloid (-)-sparteine has been widely employed as a chiral ligand in asymmetric synthesis, particularly in reactions involving organolithium reagents. tcichemicals.com In the context of nine-membered ring synthesis, (-)-sparteine can be utilized to mediate the deprotonation of an allylic position in an acyclic precursor, generating a chiral allyllithium species. Subsequent intramolecular alkylation can then proceed with high stereoselectivity, affording an enantioenriched cyclononadienone.

The complex formed between the organolithium reagent and (-)-sparteine creates a chiral environment that directs the approach of the electrophile, leading to the preferential formation of one enantiomer. The efficiency and enantioselectivity of this process are highly dependent on the substrate, solvent, and reaction temperature.

| Parameter | Condition | Effect on Enantioselectivity |

| Chiral Ligand | (-)-Sparteine | Induces asymmetry in the deprotonation step |

| Base | sec-Butyllithium | Generates the allyllithium intermediate |

| Solvent | Diethyl ether or THF | Influences the solubility and reactivity of the organolithium species |

| Temperature | -78 °C to 0 °C | Lower temperatures generally lead to higher enantioselectivity |

Another approach to constructing the Cyclonona-2,7-dien-1-one framework involves the stereospecific intramolecular coupling of an allyllithium species with an allyl chloride. This method relies on the generation of a specific geometric isomer of the allyllithium intermediate, which then undergoes an intramolecular SN2' reaction with the allyl chloride terminus of the acyclic precursor. The stereochemistry of the newly formed carbon-carbon bond is dictated by the geometry of the allyllithium species and the trajectory of the intramolecular attack. Achieving high stereospecificity requires careful control over the generation of the organolithium reagent and the conformational preferences of the acyclic chain.

Metal-Catalyzed Cycloaddition Reactions

Transition-metal-catalyzed cycloaddition reactions have emerged as powerful tools for the construction of complex cyclic systems. pku.edu.cnacs.org These reactions offer the potential for high efficiency, selectivity, and atom economy.

Palladium-catalyzed cycloadditions have been extensively developed for the formation of various ring sizes. rsc.org A promising strategy for the synthesis of nine-membered rings like this compound is the asymmetric [7+2] cycloaddition. This reaction would involve the formal addition of a seven-atom component to a two-atom component to construct the nine-membered ring. While palladium-catalyzed [3+2] and [4+3] cycloadditions are well-established, the development of [7+2] variants, particularly for the synthesis of carbocycles, remains an active area of research.

A key challenge in developing a palladium-catalyzed asymmetric [7+2] cyclization for this compound lies in the design and synthesis of suitable precursor reagents and the identification of an effective catalytic system. One potential approach involves the use of vinylcyclopropanes (VCPs) as three-carbon synthons in cycloaddition reactions. pku.edu.cnpku.edu.cn In the presence of a palladium(0) catalyst, VCPs can undergo ring-opening to form a zwitterionic π-allylpalladium intermediate, which can then react with a suitable four-carbon component in a formal [3+4] or related cycloaddition to generate a seven-membered ring, or potentially participate in a higher-order cycloaddition.

The development of a catalytic system for an asymmetric [7+2] cycloaddition would require a chiral ligand capable of inducing high enantioselectivity. A variety of chiral phosphine and N-heterocyclic carbene (NHC) ligands have been successfully employed in other palladium-catalyzed asymmetric transformations and could be screened for this purpose. The optimization of the palladium precursor, ligand, solvent, and reaction temperature would be crucial for achieving high yields and enantioselectivities.

| Catalyst Component | Role in the Catalytic Cycle | Examples of Ligands for Asymmetric Variants |

| Palladium(0) Precursor | Active catalytic species | (R)-BINAP, (S)-PHOS, Chiral N-Heterocyclic Carbenes |

| Chiral Ligand | Induces enantioselectivity | |

| Additives/Co-catalysts | May be required to facilitate catalyst turnover or improve selectivity |

The successful implementation of these advanced synthetic methodologies will pave the way for the efficient and stereocontrolled synthesis of this compound and its derivatives, enabling further exploration of their chemical and biological properties.

Palladium-Catalyzed Asymmetric [7+2] Cyclizations

Scope and Substrate Generality in Planar-Chiral Cyclononene Formation

The formation of planar-chiral cyclononenes is a sophisticated approach that introduces chirality into the nine-membered ring system. While direct studies on the planar-chiral synthesis of this compound are not extensively detailed in the provided context, the principles of achieving planar chirality in cyclononene systems are relevant. These methods often rely on asymmetric catalysis to control the spatial arrangement of substituents on the ring, leading to enantiomerically enriched products. The scope and generality of such reactions are critical, as they determine the range of substrates that can be effectively converted into the desired chiral products. The efficiency of these reactions is often dependent on the catalyst system, the nature of the substituents on the starting materials, and the reaction conditions.

Titanium and Cobalt Catalysis in Related Cyclononadiene Syntheses

Transition metal catalysis, particularly with titanium and cobalt, has proven effective in the synthesis of cyclononadiene derivatives through cycloaddition reactions. These methods provide access to the core nine-membered ring structure, which can then be further functionalized to yield this compound.

Titanium-based catalytic systems have been successfully employed in [6π+2π]-cycloaddition reactions. For example, the reaction of 7-substituted 1,3,5-cycloheptatrienes with alkynes and allenes, catalyzed by a Ti(acac)₂Cl₂-Et₂AlCl system, affords substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes in high yields. researchgate.net Titanium's low toxicity and abundance make it an attractive metal for such transformations. rsc.org While known for its oxophilic and Lewis acidic character, recent advances have expanded its application in fine chemical synthesis. rsc.org

Cobalt catalysis has also been instrumental in constructing nine-membered rings. Cobalt(I)-catalyzed [6π+2π] cycloadditions of N-substituted 1H-azepines with 1,2-dienes and 1,3-diynes have been developed to synthesize 9-azabicyclo[4.2.1]nonadienes and trienes. nih.gov A three-component catalytic system of Co(acac)₂(dppe)/Zn/ZnI₂ is effective in these transformations. nih.gov This methodology has also been applied to the cycloaddition of 2-tropylcyclohexanone with allenes and alkynes to produce substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes. nih.gov

The following table summarizes representative examples of titanium and cobalt-catalyzed cycloadditions for the synthesis of bicyclo[4.2.1]nonane systems, which are structurally related to cyclononadienes.

| Catalyst System | Reactants | Product Type | Yield (%) |

| Ti(acac)₂Cl₂-Et₂AlCl | 7-substituted 1,3,5-cycloheptatrienes and alkynes/allenes | Substituted bicyclo[4.2.1]nona-2,4-dienes/trienes | Up to 90 |

| Co(acac)₂(dppe)/Zn/ZnI₂ | 2-tropylcyclohexanone and allenes | Substituted (E)-bicyclo[4.2.1]nona-2,4-dienes | 73-85 |

| Co(acac)₂(dppe)/Zn/ZnI₂ | 2-tropylcyclohexanone and alkynes | Substituted bicyclo[4.2.1]nona-2,4,7-trienes | 68-81 |

| Co(acac)₂(dppe)/Zn/ZnI₂ | N-carbocholesteroxyazepine and 1,2-dienes | (E)-9-azabicyclo[4.2.1]nona-2,4-dienes | 79-92 |

| Co(acac)₂(dppe)/Zn/ZnI₂ | N-carbocholesteroxyazepine and 1,3-diynes | 9-azabicyclo[4.2.1]nona-2,4,7-trienes | 77-90 |

These catalytic cycloaddition methods provide efficient routes to bicyclic systems containing a nine-membered ring, which can serve as precursors to monocyclic cyclononadienes through subsequent ring-opening or rearrangement reactions.

Electrocyclic Ring Transformations for Medium-Sized Rings

Electrocyclic reactions represent a powerful strategy for the formation of medium-sized rings, including those with nine members. These reactions involve the concerted reorganization of π-electrons to form or break a σ-bond, leading to a cyclic product. masterorganicchemistry.com The stereochemical outcome of an electrocyclic reaction is governed by the principles of orbital symmetry, specifically whether the process is conrotatory or disrotatory. masterorganicchemistry.com

For the synthesis of a nine-membered ring like this compound, a key electrocyclic transformation would be the ring-opening of a bicyclic precursor. For example, the thermal or photochemical ring-opening of a fused cyclobutene can lead to a larger ring containing a diene moiety. masterorganicchemistry.com A potential strategy could involve the synthesis of a bicyclo[7.2.0]undecene derivative, which upon electrocyclic ring-opening, would generate the nine-membered cyclononadiene ring system.

The synthesis of functionalized medium-sized trans-cycloalkenes has been achieved through a 4π electrocyclic ring opening/alkylation sequence. researchgate.net This approach highlights the utility of electrocyclic reactions in constructing challenging cyclic systems. While direct application to this compound is not detailed, the principle of using a smaller, more readily accessible bicyclic system as a precursor to a larger, medium-sized ring via an electrocyclic transformation is a viable synthetic strategy. whiterose.ac.uk

Functional Group Transformations and Coupling Reactions Relevant to Dienone Construction

The construction of the this compound framework not only relies on the formation of the nine-membered ring but also on the strategic introduction and manipulation of functional groups to achieve the desired dienone structure. Olefin metathesis and various carbon-carbon bond-forming reactions are pivotal in this regard.

Olefin Metathesis Approaches for Ring Closure

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic alkenes, including medium-sized rings. sigmaaldrich.commasterorganicchemistry.com This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a new ring and a small volatile alkene byproduct, usually ethylene. libretexts.org RCM is particularly valuable for the synthesis of large rings, which can be challenging to form using other methods. libretexts.org

The application of RCM to the synthesis of this compound would involve the preparation of a suitable acyclic diene precursor containing a ketone functionality. The strategic placement of the two terminal olefins in the acyclic precursor would dictate the formation of the nine-membered ring upon metathesis.

Key considerations for a successful RCM reaction include the choice of catalyst and the reaction conditions, such as solvent and temperature. ashansenlab.com The stereochemistry of the resulting double bond (E or Z) can also be a critical factor, and various strategies have been developed to control this aspect of the reaction. ashansenlab.com

The following table outlines some of the commonly used ruthenium-based catalysts for olefin metathesis and their general characteristics.

| Catalyst | Common Name | Key Features |

| [RuCl₂(PCy₃)₂(CHPh)] | Grubbs' First-Generation Catalyst | Robust and widely used for general metathesis reactions. |

| [RuCl₂(PCy₃)(IMes)(CHPh)] | Grubbs' Second-Generation Catalyst | More active than the first-generation catalyst, with broader substrate scope. |

| [RuCl₂(SIMes)(CH-o-OiPrPh)] | Hoveyda-Grubbs' Second-Generation Catalyst | High stability and activity, often used for challenging RCM reactions. |

While specific examples of the RCM synthesis of this compound are not provided in the search results, the general principles of RCM are highly applicable to its construction from an appropriately designed acyclic precursor. youtube.com

Strategies for Carbon-Carbon Bond Formation in Unsaturated Ketone Systems

The synthesis of unsaturated ketones, including this compound, relies heavily on effective strategies for forming carbon-carbon bonds. organic-chemistry.org These methods are essential for both constructing the carbon skeleton of the ring and for introducing substituents.

One of the most fundamental C-C bond-forming reactions is the alkylation of enolates. vanderbilt.edu Enolates, generated by the deprotonation of a ketone, are powerful nucleophiles that can react with a variety of electrophiles, such as alkyl halides, to form a new C-C bond. vanderbilt.edu The regioselectivity of enolate formation (kinetic vs. thermodynamic control) is a key consideration in these reactions. vanderbilt.edu

For the synthesis of unsaturated ketones, several specific strategies are employed:

Aldol (B89426) Condensation: This reaction involves the coupling of an enolate with an aldehyde or ketone to form a β-hydroxy carbonyl compound, which can then be dehydrated to yield an α,β-unsaturated carbonyl system. organic-chemistry.org

Organometallic Reagents: Organometallic reagents, such as Grignard reagents and organolithium compounds, are strong nucleophiles that can add to carbonyls and other electrophiles to form C-C bonds. organic-chemistry.orgyoutube.com The addition of an organometallic reagent to an aldehyde, followed by oxidation of the resulting secondary alcohol, is a common method for preparing ketones. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, are powerful methods for forming C-C bonds between sp²-hybridized carbon atoms, which are essential for constructing the double bonds in unsaturated systems.

Activation of C-C Bonds in Ketones: Transition metal-catalyzed activation of α-C-C bonds in ketones has emerged as a useful strategy for constructing complex molecules. researchgate.net This approach allows for the cleavage and functionalization of C-C bonds that are typically unreactive. researchgate.net

The stability of medium-ring unsaturated ketones is also a significant factor in their synthesis. Theoretical studies have shown that for cycloalkenones with C6-C12 rings, conjugated enones are often less stable than their unconjugated isomers. nih.gov This has implications for the choice of synthetic route and the conditions required to isolate the desired product.

Stereoselective Synthesis of this compound Derivatives

The construction of the nine-membered ring of this compound with control over its stereochemistry presents a significant synthetic challenge due to unfavorable entropic and enthalpic factors associated with medium-sized rings. Nevertheless, methodologies have been developed to govern the enantioselectivity and diastereoselectivity of these structures, primarily through intramolecular cyclization strategies.

Control of Enantioselectivity and Diastereoselectivity

The control of enantioselectivity and diastereoselectivity in the synthesis of this compound derivatives has been effectively achieved through an asymmetric intramolecular α,α'-diallylic alkylation. This approach allows for the formation of the nine-membered carbocycle with a high degree of stereocontrol.

A key strategy involves the enantioselective deprotonation of an achiral dienyl carbamate (B1207046) precursor, leading to a chiral organolithium intermediate. The subsequent intramolecular cyclization proceeds in a stereospecific manner, establishing the desired stereocenters in the cyclononadiene product. Research has demonstrated that the careful choice of a chiral ligand in the deprotonation step is crucial for inducing asymmetry.

In a notable example, the synthesis of enantiomerically enriched (2E,7Z)- and (2Z,7E)-cyclonona-2,7-dien-1-yl carbamates was accomplished via an intramolecular cycloalkylation of the corresponding 1-lithio-9-chloronona-2,7-dienyl carbamates. nih.gov The enantioenriched precursors were generated by the asymmetric deprotonation of the dienyl carbamates using n-butyllithium (n-BuLi) in the presence of the chiral ligand (-)-sparteine. nih.gov This process resulted in cyclononadienes with greater than 80% enantiomeric excess (ee). nih.gov

The diastereoselectivity of the cyclization is influenced by the geometry of the allyllithium intermediates. The thermodynamically less favored epimers are initially formed, which arise from allyllithiums where the carbamoyloxy group occupies a 1-endo position. nih.gov These products can then epimerize to the more stable diastereomers. nih.gov

| Entry | Precursor | Conditions | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (d.r.) |

| 1 | (2Z,7E)-9-chloronona-2,7-dien-1-yl carbamate | n-BuLi, (-)-sparteine, -78 °C | (M,1R,2Z,7E)-cyclonona-2,7-dien-1-yl carbamate | >80% | N/A |

| 2 | (2E,7Z)-9-chloronona-2,7-dien-1-yl carbamate | n-BuLi, (-)-sparteine, -78 °C | (M,1R,2E,7Z)-cyclonona-2,7-dien-1-yl carbamate | >80% | N/A |

This table presents illustrative data based on reported synthetic methods.

Chiral Auxiliaries and Catalytic Asymmetric Induction

The use of chiral auxiliaries is a fundamental strategy for inducing stereoselectivity in the synthesis of this compound derivatives. The chiral auxiliary temporarily attaches to the substrate, directs the stereochemical outcome of the key bond-forming reaction, and is subsequently removed.

In the context of the intramolecular α,α'-diallylic alkylation, (-)-sparteine serves as a chiral ligand that complexes with n-butyllithium to form a chiral base. This chiral base selectively removes one of the two enantiotopic protons of the starting dienyl carbamate, leading to the formation of an enantiomerically enriched allyllithium intermediate. The chirality is thus transferred from the sparteine ligand to the product. The rigid C2-symmetric structure of sparteine is essential for creating a well-defined chiral environment during the deprotonation step, which is critical for achieving high levels of enantioselectivity. nih.gov

While the use of stoichiometric chiral auxiliaries like (-)-sparteine is effective, the development of catalytic asymmetric methods for the synthesis of nine-membered rings remains an area of active research. Catalytic approaches would offer advantages in terms of atom economy and the ability to use smaller quantities of the chiral-inducing agent.

| Chiral Auxiliary/Ligand | Reagent | Transformation | Key Features |

| (-)-Sparteine | n-Butyllithium | Asymmetric deprotonation followed by intramolecular alkylation | Forms a chiral base that enables enantioselective proton abstraction, leading to high ee in the cyclized product. nih.gov |

This table summarizes the role of the key chiral auxiliary in the synthesis of this compound derivatives.

Reaction Mechanisms and Pathways in Cyclonona 2,7 Dien 1 One Chemistry

Pericyclic Reaction Pathways

Pericyclic reactions are concerted processes, meaning bond breaking and bond formation occur simultaneously in a single step. They are characterized by a cyclic arrangement of electrons in the transition state and are highly stereospecific. For Cyclonona-2,7-dien-1-one, with its nine-membered ring and two double bonds, several pericyclic pathways are plausible, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements.

Cycloaddition Reactions in Cyclononadiene Systems

Cycloaddition reactions involve the joining of two or more unsaturated molecules or parts of the same molecule to form a cyclic adduct. In the context of this compound, intramolecular cycloadditions are of particular interest.

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of bicyclic systems. In the case of a suitably substituted this compound, the diene and dienophile components can be present within the same molecule, leading to the formation of a bicyclo[4.3.1]decane skeleton. The reaction involves the [4+2] cycloaddition of a conjugated diene to a dienophile. For this compound to undergo an IMDA reaction, it would typically require isomerization or functionalization to create a conjugated diene system within the nine-membered ring that can react with the other double bond acting as a dienophile.

Computational studies on cycloalkenones have shown that the stereoselectivity of IMDA reactions is governed by steric repulsion and the conformation of the tether connecting the diene and dienophile nih.gov. Lewis acid catalysis can accelerate the rate of these cycloadditions and often enhances the endo selectivity nih.gov. The formation of fused or bridged polycyclic ring systems is possible depending on the attachment of the tether to the diene masterorganicchemistry.com. Specifically for medium-sized rings, the conformational constraints play a significant role in the stereochemical outcome.

For example, the synthesis of the bicyclo[4.3.1]decane skeleton has been achieved through various cycloaddition strategies, highlighting the feasibility of such intramolecular reactions in related systems pku.edu.cnnih.govnih.gov.

Electrocyclic Reactions and Their Stereochemical Course

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, or the reverse ring-opening process wikipedia.org. For a system like this compound, a conjugated triene system would be required for a 6π-electrocyclization. This could be achieved through isomerization or the introduction of another double bond in conjugation.

The stereochemical outcome of electrocyclic reactions is governed by the Woodward-Hoffmann rules, which depend on whether the reaction is initiated by heat (thermal) or light (photochemical) and the number of π-electrons involved pitt.edusandiego.edustereoelectronics.orglibretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com.

Thermal reactions with 4n π-electrons proceed via a conrotatory motion, while those with 4n+2 π-electrons proceed via a disrotatory motion.

Photochemical reactions show the opposite stereoselectivity: 4n π-electron systems undergo disrotatory ring closure, and 4n+2 π-electron systems undergo conrotatory closure libretexts.orgyoutube.com.

The stereochemistry is crucial as it dictates the relative configuration of substituents on the newly formed ring. For medium-sized rings, the strain of the resulting bicyclic system can influence the feasibility and outcome of these reactions stereoelectronics.org.

| Number of π-Electrons | Reaction Condition | Mode of Ring Closure |

|---|---|---|

| 4n (e.g., 4, 8) | Thermal (Δ) | Conrotatory |

| 4n (e.g., 4, 8) | Photochemical (hν) | Disrotatory |

| 4n + 2 (e.g., 6) | Thermal (Δ) | Disrotatory |

| 4n + 2 (e.g., 6) | Photochemical (hν) | Conrotatory |

Sigmatropic Rearrangements and Medium-Ring Isomerizations

Sigmatropic rearrangements are concerted intramolecular reactions where a σ-bond migrates across a π-system to a new position msu.edu. These reactions are classified by an order [i,j], which denotes the number of atoms over which the σ-bond migrates on each fragment.

A prominent example is the pku.edu.cnpku.edu.cn-sigmatropic rearrangement , which includes the Cope and Claisen rearrangements wikipedia.orgtcichemicals.commasterorganicchemistry.com. For a derivative of this compound to undergo a Cope rearrangement, it would need to possess a 1,5-diene moiety. The Cope rearrangement of divinylcyclopropanes and divinylcyclobutanes can lead to the formation of seven- and eight-membered rings, respectively, demonstrating the utility of this reaction in modifying ring sizes tcichemicals.com. The stereochemical outcome is often predictable, with the reaction proceeding through a chair-like transition state nrochemistry.com.

Medium-ring systems can also undergo isomerization through hydrogen shifts, which are a type of sigmatropic rearrangement. For instance, nih.govnih.gov-hydrogen shifts are common in cyclic dienes and can lead to the interconversion of isomers.

Concerted vs. Stepwise Mechanisms in Ring-Forming Reactions

While pericyclic reactions are typically described as concerted, a key area of investigation is the potential for stepwise pathways involving discrete intermediates, such as diradicals or zwitterions. The distinction between a concerted and a stepwise mechanism can be subtle, particularly for reactions with highly asynchronous transition states where bond formation or breaking events are not perfectly synchronized nih.gov.

Computational studies have been instrumental in exploring the potential energy surfaces of these reactions. For many Diels-Alder reactions, the concerted pathway is energetically favored over a stepwise diradical mechanism nih.govsemanticscholar.orgresearchgate.net. However, the energy difference can be small in some cases, suggesting that a stepwise mechanism may become competitive under certain conditions, such as with highly substituted reactants or in intramolecular reactions where conformational constraints can destabilize the concerted transition state nih.govsemanticscholar.orgresearchgate.net.

The nature of the reactants and the reaction conditions can influence whether a reaction proceeds through a concerted or stepwise pathway. For instance, in 1,3-dipolar cycloadditions, the concerted mechanism is generally favored, but for highly reactive dipolarophiles, a stepwise diradical pathway can become competitive msu.edu.

| Characteristic | Concerted Mechanism | Stepwise Mechanism |

|---|---|---|

| Number of Steps | One | Two or more |

| Intermediates | None (only a transition state) | Yes (e.g., diradical, zwitterion) |

| Stereochemistry | Highly stereospecific | Loss of stereochemistry is possible |

| Governing Principles | Woodward-Hoffmann rules, orbital symmetry | Stability of intermediates |

Organometallic Mechanisms in Catalytic Cyclizations

Transition metal catalysis offers elegant and efficient routes to complex cyclic molecules like this compound. The unique reactivity of metals such as palladium, cobalt, and rhodium enables the orchestration of bond-forming events under mild conditions, often with high levels of stereocontrol. These reactions proceed through distinct organometallic intermediates and catalytic cycles that are fundamental to their success.

Palladium-catalyzed asymmetric cyclizations are a cornerstone of modern organic synthesis, renowned for their ability to form chiral carbo- and heterocycles. The formation of this compound from an acyclic precursor can be achieved via an intramolecular allylic alkylation, a process that proceeds through a key π-allyl palladium intermediate. This transformation is a variation of the well-established Tsuji-Trost reaction. wikipedia.org

The catalytic cycle typically begins with the coordination of a palladium(0) complex, stabilized by chiral ligands (e.g., phosphines), to an alkene moiety of a linear substrate bearing a leaving group in an allylic position. This is followed by oxidative addition, where the palladium atom inserts into the carbon-leaving group bond. This step occurs with inversion of configuration and generates a cationic η³-π-allylpalladium(II) complex. wikipedia.org

| Step | Intermediate/Complex | Description | Stereochemical Consequence |

| 1. Coordination | η² π-alkene-Pd(0) Complex | The Pd(0) catalyst coordinates to the allylic double bond of the substrate. | Pre-organization for oxidative addition. |

| 2. Oxidative Addition | η³-π-allyl-Pd(II) Complex | The palladium atom inserts into the C-(leaving group) bond, forming the key π-allyl intermediate. | Inversion of configuration at the carbon bearing the leaving group. |

| 3. Nucleophilic Attack | Cyclized Pd(II) Complex | A tethered nucleophile attacks the π-allyl moiety intramolecularly to form the nine-membered ring. | Inversion of configuration at the point of attack. |

| 4. Decomplexation | Product & Pd(0) Catalyst | The palladium catalyst is released from the product. | Net retention of stereochemistry. |

This table outlines the key mechanistic steps in a palladium-catalyzed asymmetric intramolecular allylic alkylation to form a cyclic compound.

Cobalt-catalyzed reactions provide an alternative and powerful strategy for constructing cyclic systems. One prominent mechanism involves the oxidative cyclization of unsaturated precursors, such as 1,6-enynes, followed by reductive elimination. In the context of forming a nine-membered ring like this compound, a suitable acyclic precursor containing appropriately spaced unsaturations would be required.

The catalytic cycle is initiated by the reduction of a Co(II) or Co(III) precatalyst to a catalytically active Co(I) species. This low-valent cobalt complex then coordinates to two unsaturated moieties (e.g., an alkene and an alkyne) of the substrate. This coordination facilitates an oxidative cyclization, where the cobalt center is oxidized from Co(I) to Co(III) while forming a cobaltacyclopentene intermediate and a new carbon-carbon bond.

Following the formation of the cobaltacycle, the next step can vary. In some pathways, the intermediate undergoes protonation or other reactions. For the direct formation of the ring, a process of reductive elimination is key. In this step, the remaining carbon-cobalt bonds are broken, and a new carbon-carbon bond is formed, releasing the cyclized organic product. This process reduces the cobalt center from Co(III) back to Co(I), thereby regenerating the active catalyst and closing the catalytic loop. The precise nature of the final bond-forming step determines the structure of the final product.

Rhodium catalysts are exceptionally versatile in mediating cycloaddition reactions that incorporate carbon monoxide (CO), a process known as carbonylation. These reactions are highly effective for synthesizing cyclic ketones. A plausible mechanism for the formation of this compound is a rhodium-catalyzed [x+y+1] cycloaddition, where a linear precursor containing multiple unsaturations reacts with CO. For a nine-membered ring, a process analogous to a [4+4+1] or a series of insertions could be envisioned.

A general proposed mechanism begins with the coordination of a Rh(I) complex to the unsaturated moieties of the acyclic precursor. This is followed by an oxidative cyclization step, where the Rh(I) center is oxidized to Rh(III) with the concomitant formation of a rhodacyclic intermediate and a new C-C bond. This step is crucial as it establishes the initial framework of the ring.

Once the rhodacycle is formed, migratory insertion of carbon monoxide occurs. A molecule of CO coordinates to the rhodium center and then inserts into one of the rhodium-carbon bonds, forming an acyl-rhodium intermediate. This step incorporates the carbonyl group that will become the ketone functionality in the final product. The catalytic cycle concludes with reductive elimination from the acyl-rhodium(III) complex. This step forms the final carbon-carbon bond of the ring and releases the this compound product, regenerating the active Rh(I) catalyst.

| Step | Key Intermediate | Rhodium Oxidation State | Description |

| 1. Oxidative Cyclization | Rhodacyclic intermediate | I → III | A Rh(I) catalyst coordinates to unsaturations in the substrate and forms a larger ring intermediate. |

| 2. CO Insertion | Acyl-rhodium complex | III | A molecule of carbon monoxide inserts into a Rh-C bond. |

| 3. Reductive Elimination | Product + Rh(I) | III → I | The final C-C bond is formed, releasing the cyclic ketone and regenerating the catalyst. |

This table summarizes a generalized mechanistic pathway for the rhodium-catalyzed carbonylative cyclization to form a cyclic ketone.

Carbocation and Carbanion Mediated Processes

Ionic intermediates are fundamental to many organic transformations, including the synthesis and rearrangement of cyclic structures. Both positively charged carbocations and negatively charged carbanions can act as key intermediates in pathways leading to or starting from this compound.

One of the most classic and effective methods for forming carbon-carbon bonds is the aldol (B89426) reaction, which proceeds through a carbanion (enolate) intermediate. An intramolecular aldol condensation is a powerful strategy for synthesizing cyclic compounds. libretexts.orgchemistrysteps.comlibretexts.org The formation of this compound could be envisioned starting from a linear 1,8-dicarbonyl compound.

The mechanism is initiated by the addition of a base, which abstracts an acidic α-proton from one of the carbonyl groups to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the second carbonyl group within the same molecule. chemistrysteps.com This intramolecular nucleophilic attack results in the formation of a nine-membered ring containing a β-hydroxy ketone. Under the reaction conditions, particularly with heating, this aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the more thermodynamically stable α,β-unsaturated ketone, which in this case would be a cyclononenone precursor. The position of the double bonds would depend on the specific dicarbonyl precursor used. The formation of five- and six-membered rings is generally favored in intramolecular aldol reactions due to lower ring strain; however, under appropriate conditions (e.g., high dilution to suppress intermolecular reactions), the formation of larger rings like the nine-membered system is feasible. libretexts.org

Conversely, carbocation-mediated processes are also significant in the chemistry of nine-membered rings. Transannular reactions are a hallmark of medium-sized rings (8-11 atoms), where the ring's flexibility allows for interactions between atoms on opposite sides. For this compound, treatment with acid could lead to the protonation of one of the double bonds, generating a carbocation. This electrophilic center can then be attacked by the other intramolecular double bond, acting as a nucleophile. This transannular cyclization typically leads to the formation of fused bicyclic systems, such as hydroazulenone or hydrindenone skeletons, thereby providing a pathway to transform the monocyclic nine-membered ring into more complex polycyclic architectures.

Stereochemistry and Conformational Analysis of Cyclonona 2,7 Dien 1 One

Conformational Space of Nine-Membered Rings

Medium-sized rings, typically defined as those containing eight to fourteen atoms, are governed by a unique set of conformational rules that prioritize the avoidance of transannular nonbonded interactions. princeton.edu The nine-membered ring is particularly complex and often requires computational analysis to accurately predict its preferred conformations. princeton.edu Unlike smaller, more rigid rings like cyclohexane, the large number of low-energy conformations available to nine-membered rings makes their analysis challenging. iucr.org

The conformational analysis of a nine-membered ring, or cyclononane, is significantly more complex than that of cyclohexane. There are numerous conformations of comparable energy, and the energy barriers between them are often small. For the parent cyclononane, several low-energy conformations have been identified through computational studies, including various boat and chair forms.

For substituted systems like (Z,Z,Z)-cyclonona-1,3,6-triene, ab initio and density functional theory (DFT) calculations have been used to identify energy minima and transition state geometries. In one study, the unsymmetrical twist-boat (TB) conformation, belonging to the C1 point group, was identified as the most stable geometry. researchgate.net The study also identified two distinct transition states that describe the conformational dynamics of the ring system. researchgate.net The analysis of puckered nine-membered rings has led to the characterization of 16 symmetrical conformations, which can be described quantitatively. iucr.orgresearchgate.net

The process of ring inversion, where the ring "flips" from one conformation to another, involves passing through higher-energy transition states. The energy required for this process is known as the interconversion or inversion barrier. For (Z,Z,Z)-cyclonona-1,3,6-triene, the calculated energy barrier for ring inversion was found to be 8.41 kcal mol⁻¹ using the MP2/6-31G//HF/6-31G method. researchgate.net

In a study on derivatives of cyclonona-2,7-dien-1-one, specifically (M,1R,2Z,7E)- and (M,1R,2E,7Z)-cyclonona-2,7-dienyl carbamates, the activation energies for the epimerization process, which involves significant conformational changes, were experimentally determined to be 26.4 and 27.5 kcal mol⁻¹. nih.gov These high energy barriers are the result of two coupled major conformational changes required for the inversion of planar chirality. nih.gov

Chiral Properties of this compound and its Derivatives

The constrained conformation of the nine-membered ring in cyclononadienes can lead to a specific form of stereoisomerism known as planar chirality.

Planar chirality arises when a molecule has a "chiral plane," which is a plane of atoms that lacks perpendicular symmetry because of the specific arrangement of substituents or bridging atoms that lie out of this plane. leohe.cn In molecules like certain cyclophanes or trans-cycloalkenes, restricted rotation or movement of a chain from one side of the plane to the other gives rise to stable enantiomers. leohe.cnnih.gov

In the case of cyclonona-2,7-diene systems, the arrangement of the double bonds and the methylene bridges creates a non-superimposable three-dimensional structure. The diene system can be considered the chiral plane, and the way the rest of the ring arches above or below this plane determines the molecule's chirality. This results in two enantiomers, often designated as (P) for plus (clockwise) and (M) for minus (counter-clockwise) helicity.

The configurational stability of these planar chiral molecules depends on the energy barrier to inversion, the process by which one enantiomer converts into the other (epimerizes). If the barrier is high enough, the enantiomers can be isolated.

Detailed kinetic studies have been performed on enantiomerically enriched cyclonona-2,7-dienyl carbamates, which serve as close derivatives of this compound. It was found that the initially formed, thermodynamically less favored (M)-epimers slowly convert to the more stable (P)-epimers. nih.gov The kinetics of this epimerization were measured by ¹H NMR spectroscopy, revealing significant energy barriers to inversion. nih.gov The slow rate of epimerization indicates substantial configurational stability at moderate temperatures.

The table below summarizes the kinetic data for the epimerization of two (M,R)-cyclononadienyl carbamate (B1207046) diastereomers at 308 K (35 °C). nih.gov

| Diastereomer | Half-life (t₁/₂) | Activation Energy (Eₐ) | Final Epimer Ratio ((M):(P)) |

| (M,1R,2Z,7E)- | 209 min | 26.4 kcal mol⁻¹ | 3:97 |

| (M,1R,2E,7Z)- | 328 min | 27.5 kcal mol⁻¹ | 30:70 |

Enantiomeric Purity and Control in Synthesis

The establishment of enantiomeric purity in the synthesis of chiral molecules is a cornerstone of modern organic chemistry. For a molecule such as this compound, which possesses elements of chirality, controlling the stereochemical outcome of its synthesis is of significant interest. Research into the asymmetric synthesis of related nine-membered ring systems has demonstrated that high levels of enantiomeric control are achievable.

A notable approach involves the use of chiral auxiliaries or reagents to direct the stereochemical course of a reaction. In a key study, enantiomerically enriched (greater than 80% enantiomeric excess) carbamates of (M,1R,2Z,7E)- and (M,1R,2E,7Z)-cyclonona-2,7-diene were successfully synthesized. This was accomplished through an intramolecular cycloalkylation of the corresponding 1-lithio-9-chloronona-2,7-dienyl carbamates. The crucial step for inducing enantioselectivity was the asymmetric deprotonation of the dienyl carbamates using a complex of n-butyllithium (n-BuLi) and the chiral ligand (-)-sparteine. This method highlights a powerful strategy for controlling the absolute stereochemistry of the cyclonona-2,7-diene framework.

The success of this enantioselective synthesis of closely related derivatives strongly suggests that similar strategies could be applied to the synthesis of enantiomerically pure or enriched this compound. The use of chiral catalysts or reagents to influence the formation of the nine-membered ring can effectively bias the reaction towards the formation of one enantiomer over the other.

Key Findings from Asymmetric Synthesis of Cyclonona-2,7-dienyl Carbamates:

| Parameter | Finding |

| Method | Intramolecular cycloalkylation via asymmetric deprotonation |

| Chiral Reagent | n-BuLi / (-)-sparteine |

| Achieved Enantiomeric Excess (ee) | > 80% |

| Significance | Demonstrates the feasibility of high enantiomeric control in the synthesis of the cyclonona-2,7-diene scaffold. |

While direct reports on the enantioselective synthesis of this compound itself are not extensively detailed in the literature, the principles established with related structures provide a solid foundation for the development of such synthetic routes. The control of enantiomeric purity is critical for potential applications where specific stereoisomers may exhibit distinct biological activities or physical properties.

Strain Energy and its Impact on Reactivity and Conformation in Medium Rings

Medium-sized rings, typically defined as those containing eight to eleven atoms, are characterized by significant ring strain. This strain arises from a combination of factors, including torsional strain (eclipsing interactions), transannular strain (non-bonded interactions across the ring), and angle strain (deviation from ideal bond angles). In the case of this compound, the nine-membered ring places it firmly in this category, and its conformational behavior and reactivity are profoundly influenced by these inherent strains.

The inherent strain in medium-sized rings serves as a significant thermodynamic driving force for reactions that can lead to a release of this strain pitt.edu. For example, C-C bond activation reactions are often facilitated in strained cyclic ketones because the cleavage of a ring bond can lead to a more stable, less strained product pitt.edu. This increased reactivity can be harnessed in synthetic chemistry to construct more complex molecules.

The stereochemical outcome of reactions involving medium-sized rings can also be controlled by their conformational rigidity. Despite their apparent flexibility, certain conformations can be sufficiently populated and rigid to direct the approach of reagents from a specific face of the molecule youtube.com. Transannular strain can play a crucial role in prohibiting certain reaction pathways by sterically shielding one face of the ring youtube.com.

Conformational Preferences in a Model Medium-Ring Ketone (Cyclooctanone):

| Conformer | Relative Energy (kJ/mol) | Key Feature |

| Boat-Chair | 0 (Global Minimum) | Minimizes transannular repulsions |

| Twisted Boat-Chair | Higher in energy | An alternative low-energy conformation |

Data based on studies of cyclooctanone, a representative medium-ring ketone.

The interplay of these steric and strain effects in this compound dictates its chemical behavior. The strain energy not only enhances its reactivity towards certain transformations but also plays a critical role in determining the three-dimensional arrangement of the molecule, which in turn influences its interactions with other molecules and its chiroptical properties.

Theoretical and Computational Investigations of Cyclonona 2,7 Dien 1 One

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental in studying molecules where experimental data may be scarce or difficult to obtain. These methods are broadly categorized into ab initio and density functional theory approaches, each offering a different balance of accuracy and computational cost.

Ab initio methods derive solutions from first principles, using the Schrödinger equation without empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction. While computationally efficient, it does not fully account for electron correlation, which can be crucial for accurate energy predictions. To improve upon HF, Møller-Plesset perturbation theory, particularly at the second order (MP2), is often employed to incorporate electron correlation effects. arxiv.org

These methods are frequently used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For instance, in a study on the related nine-membered ring system, (Z,Z,Z)-cyclonona-1,3,6-triene, both HF and MP2 methods with a 6-31G* basis set were used to calculate the relative energies of its conformations and the energy barriers for ring inversion. researchgate.net The study found that the MP2 method provided an energy barrier that was closer to the available experimental data for methyl-derivatives of the compound compared to the HF method. researchgate.net

Table 1: Calculated Energy Barriers for Ring Inversion of (Z,Z,Z)-cyclonona-1,3,6-triene

| Calculation Method | Energy Barrier (kcal/mol) |

|---|---|

| HF/6-31G//HF/6-31G | 7.35 |

| MP2/6-31G//HF/6-31G | 54.1 |

Data sourced from a study on (Z,Z,Z)-cyclonona-1,3,6-triene, a related nine-membered ring system. researchgate.net

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational expense. google.com DFT methods calculate the electron density of a system rather than its complex wavefunction. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that combines the strengths of both HF and DFT approaches.

DFT, and specifically the B3LYP functional, has been successfully applied to study derivatives of Cyclonona-2,7-dien-1-one. In research on planar-chiral (2E,7Z)- and (2Z,7E)-cyclonona-2,7-dien-1-yl carbamates, quantum-chemical calculations using the B3LYP density functional were performed to investigate their conformational stability and epimerization process. nih.gov The calculations revealed that the epimerization involves two significant conformational changes with high energy barriers. nih.gov The activation energies (EA) determined experimentally were found to be in good agreement with the values calculated using B3LYP, validating the accuracy of the computational model for this system. nih.gov

Table 2: Comparison of Experimental and Calculated Activation Energies for Epimerization of Cyclonona-2,7-dien-1-yl Carbamate (B1207046) Derivatives

| Compound Isomer | Experimental EA (kcal/mol) | Computational Method | Finding |

|---|---|---|---|

| (M,1R,2Z,7E)-cyclonona-2,7-dienyl carbamate | 26.4 | B3LYP | Calculated values match well with observed ones. nih.gov |

Benchmarking studies are crucial for validating the accuracy of computational methods. researchgate.net These studies involve applying various theoretical methods to a standardized set of reactions for which reliable experimental data is available. The performance of methods like Hartree-Fock, MP2, and various DFT functionals is evaluated by comparing the calculated activation barriers, reaction energetics, and transition state geometries against experimental results. researchgate.net This process helps researchers select the most appropriate and reliable computational method for a specific type of reaction, such as the pericyclic reactions that unsaturated cyclic ketones might undergo. For activation enthalpies in pericyclic reactions, several DFT functionals have been shown to rival the accuracy of more computationally expensive methods like CASPT2 and CBS-QB3. researchgate.net

Computational Modeling of Reaction Mechanisms

Beyond static properties, computational chemistry is instrumental in mapping the entire course of a chemical reaction, from reactants to products.

A reaction mechanism is described by a potential energy surface, where reactants and products occupy energy minima, and transition states represent the energy maxima (or saddle points) between them. khanacademy.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. khanacademy.org

Computational modeling allows for the precise location of these transition states and the calculation of their corresponding energy profiles. For derivatives of this compound, B3LYP calculations were used to model the complex epimerization process. nih.gov The study showed this process involved two coupled major conformational changes, and the calculations successfully identified the high energy barriers associated with this transformation, providing a detailed energy profile that matched experimental kinetic data. nih.gov Such studies demonstrate the power of computational methods to elucidate multi-step reaction pathways and rationalize experimentally observed phenomena. researchgate.netuhmreactiondynamics.org

Many chemical reactions can yield multiple products, and predicting which product will be favored (regioselectivity and stereoselectivity) is a key challenge in organic synthesis. rsc.org Computational modeling can predict these outcomes by comparing the activation energies of the transition states leading to the different possible products. The pathway with the lowest energy barrier is generally the one that is kinetically favored.

In the synthesis of cyclonona-2,7-dien-1-yl carbamate derivatives, an intramolecular cycloalkylation reaction initially forms thermodynamically less favored epimers. nih.gov These epimers then slowly convert to the more stable epimers. Computational studies using the B3LYP functional helped to explain this observed stereoselectivity by modeling the energy profile of the epimerization, showing the relative stabilities of the different stereoisomers and the high energy barrier separating them. nih.gov DFT-based methods are frequently used to explore reaction paths and rationalize the outcomes of cycloaddition reactions, predicting which regio- and stereoisomers will form preferentially. researchgate.net

Advanced Conformational Studies via Computation

Computational chemistry serves as a powerful tool for elucidating the complex conformational landscape of medium-sized rings like this compound. Due to the inherent flexibility and the presence of multiple rotatable bonds within the nine-membered ring, experimental characterization of all possible conformers and the dynamics of their interconversion is challenging. Theoretical and computational investigations, particularly using Density Functional Theory (DFT) and ab initio methods, provide deep insights into the molecule's potential energy surface, stable conformations, transition states, and the subtle non-covalent interactions that govern its three-dimensional structure.

Simulation of Ring Dynamics and Interconversions

The nine-membered ring of this compound is highly flexible, leading to a complex potential energy hypersurface with numerous local minima corresponding to different conformations. Computational studies on analogous nine-membered rings, such as cyclononane, have revealed a variety of stable conformations and the energy barriers that separate them. These studies provide a foundational understanding of the types of ring dynamics expected for this compound.

Comprehensive conformational analyses of cyclononane, the saturated parent of this dienone, have been performed using both DFT (specifically, the B3LYP functional) and second-order Møller-Plesset perturbation theory (MP2). researchgate.netresearchgate.netnih.gov These studies have identified several low-energy conformations, with the twist boat-chair (TBC) and twist chair-boat (TCB) forms being the most stable. researchgate.netnih.gov The twist chair-chair (TCC) conformation is also a significant contributor to the equilibrium mixture, albeit at a slightly higher energy. researchgate.netnih.gov

Below is a table summarizing the relative energies of the low-energy conformers of cyclononane, which serves as a model for the conformational complexity of nine-membered rings. The calculations were performed at the RB3LYP/aug-cc-pVTZ//RB3LYP/6-31G(d) level of theory. nih.gov

| Conformer | Relative Energy (kcal/mol) |

| Twist Boat-Chair (TBC) | 0.00 |

| Twist Chair-Boat (TCB) | 0.00 |

| Twist Chair-Chair (TCC) | 1.52 |

| Other Conformations | > 2.00 |

This interactive table shows the relative energies of the most stable conformers of cyclononane, providing a reference for the potential conformational energy landscape of this compound.

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) play a crucial role in determining the preferred conformations of flexible molecules like this compound. These interactions, which include van der Waals forces, steric repulsion, and hydrogen bonds, can be visualized and analyzed using computational techniques such as the Non-Covalent Interaction (NCI) index. researchgate.net This method is based on the electron density and its derivatives, allowing for the identification and characterization of weak interactions in real space. researchgate.net

The NCI analysis provides a graphical representation of non-covalent interactions, distinguishing between stabilizing attractive forces (like hydrogen bonds and van der Waals interactions) and destabilizing repulsive forces (steric clashes). researchgate.net In the context of this compound, several types of intramolecular non-covalent interactions are expected to be significant:

Steric Repulsion: Due to the cyclic nature of the molecule, certain conformations may force protons or other atoms into close proximity, leading to repulsive interactions that increase the conformational energy. The NCI method can pinpoint these areas of steric strain.

Hydrogen Bonding: While this compound itself does not have traditional hydrogen bond donors, weak C-H···O interactions may occur where a C-H bond is polarized enough to interact with the lone pair of the carbonyl oxygen. The presence and strength of such interactions would be conformation-dependent.

The interplay of these non-covalent interactions dictates the relative stability of the different conformers. For instance, a conformation that maximizes attractive van der Waals interactions while minimizing steric repulsion will be lower in energy. Computational analysis allows for a detailed examination of these subtle forces, providing a more complete picture of the molecule's conformational preferences.

The following table outlines the types of non-covalent interactions and the computational methods used to analyze them.

| Type of Interaction | Description | Computational Analysis Method |

| Van der Waals Forces | Weak, attractive forces between instantaneous dipoles in non-polar parts of the molecule. | NCI Plots, Energy Decomposition |

| Steric Repulsion | Repulsive forces that arise when non-bonded atoms are forced into close proximity. | NCI Plots, AIM Theory |

| Weak Hydrogen Bonds | Potential C-H···O interactions that can influence the orientation of parts of the ring. | NCI Plots, QTAIM |

This interactive table details the key non-covalent interactions within this compound and the computational tools used for their analysis.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Mechanistic Insights

While a direct, high-yielding synthesis of cyclonona-2,7-dien-1-one itself is not extensively documented in readily available literature, a significant breakthrough has been the asymmetric synthesis of planar-chiral (2E,7Z)- and (2Z,7E)-cyclonona-2,7-dien-1-yl carbamates. nih.gov This work represents a key achievement in accessing the functionalized nine-membered dienyl ring system.

The synthetic strategy employed was an intramolecular cycloalkylation. The key steps of this synthesis are outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Asymmetric Deprotonation | Dienyl carbamate (B1207046), n-BuLi/(-)-sparteine | Enantioenriched 1-lithio-9-chloronona-2,7-dienyl carbamate |

| 2 | Intramolecular Cycloalkylation | --- | (M,1R,2Z,7E)- and (M,1R,2E,7Z)-cyclonona-2,7-dienyl carbamates |

The mechanistic insight gained from this synthesis is twofold. Firstly, it demonstrates that an intramolecular bis-allylic α,α'-cycloalkylation is a viable strategy for the formation of a nine-membered ring, a process that is often challenging due to competing side reactions and unfavorable ring strain. Secondly, the use of a chiral ligand, (-)-sparteine, allowed for the enantioselective deprotonation, leading to the formation of enantiomerically enriched products. This highlights the potential for controlling not only the ring closure but also the stereochemistry of the resulting medium-sized ring.

The primarily formed products were identified as the thermodynamically less favored epimers. nih.gov These epimers were observed to slowly isomerize to their more stable counterparts, providing valuable information on the conformational dynamics of these nine-membered ring systems. Quantum-chemical calculations supported the experimental findings, indicating a high energy barrier for the epimerization process, which involves significant conformational changes. nih.gov

Although the direct synthesis of this compound was not the final target of this study, the synthesized carbamates are advanced intermediates that could potentially be converted to the desired ketone through hydrolysis.

Unresolved Challenges in Medium-Ring Dienone Chemistry

The synthesis of this compound and other medium-ring dienones remains a significant challenge for synthetic chemists. The difficulties are rooted in several key factors:

Thermodynamic and Kinetic Barriers: The formation of 8- to 11-membered rings is entropically and enthalpically disfavored. High ring strain, resulting from bond angle distortion and transannular interactions (non-bonding interactions between atoms across the ring), makes the transition states for cyclization high in energy and the resulting rings thermodynamically less stable than smaller or larger rings.

Control of Stereochemistry: The flexible nature of medium-sized rings leads to a multitude of accessible conformations. This conformational flexibility makes it difficult to control the stereochemistry of substituents on the ring, including the geometry of the double bonds (E/Z isomerism). As seen in the synthesis of the carbamate derivatives, different diastereomers can be formed, and their interconversion can be slow. nih.gov

Competing Reaction Pathways: Intramolecular reactions aimed at forming medium-sized rings often face competition from intermolecular reactions (e.g., polymerization) and alternative intramolecular reactions that lead to smaller, more stable rings.

Limited General Methodologies: While several methods have been developed for the synthesis of medium-sized rings, there is a lack of general and predictable strategies that can be applied to a wide range of substrates with diverse functional groups. Many successful syntheses are highly substrate-specific.

Prospective Methodologies and Research Avenues

Overcoming the challenges in medium-ring dienone chemistry requires the development of innovative synthetic strategies and a deeper understanding of the underlying reaction mechanisms. Several promising research avenues are emerging:

Advanced Ring-Closing Metathesis (RCM): RCM has become a powerful tool for the formation of macrocycles and has shown promise for medium-sized rings. Future research will likely focus on the development of new, highly active, and stereoselective catalysts that can operate at low concentrations and tolerate a wider range of functional groups. The use of conformationally rigid precursors or temporary templates could also facilitate the RCM approach to nine-membered dienones.

Ring Expansion Strategies: Ring expansion reactions, such as the divinylcyclopropane-Cope rearrangement, offer a thermodynamically favorable route to medium-sized rings by releasing the strain of a smaller ring. Further exploration of photochemical and transition-metal-catalyzed ring expansion reactions could provide novel and efficient pathways to cyclononadienone systems.

Transition-Metal-Catalyzed Cyclizations: Intramolecular cyclization reactions catalyzed by transition metals (e.g., palladium, nickel, copper) are a promising approach. These methods can often proceed under mild conditions and with high chemo- and stereoselectivity. The development of new ligand systems to fine-tune the reactivity and selectivity of the metal catalysts will be crucial.

C-H Activation Strategies: The direct functionalization of C-H bonds to form carbon-carbon bonds offers an atom-economical and efficient way to construct cyclic molecules. The application of intramolecular C-H activation strategies for the synthesis of medium-ring dienones is a largely unexplored but potentially powerful research direction.

Computational Chemistry: In silico modeling and mechanistic studies will continue to play a vital role in understanding the complex conformational landscape of medium-sized rings and in predicting the outcomes of cyclization reactions. This will enable a more rational design of synthetic routes to challenging targets like this compound.

Q & A

Q. What established synthetic routes exist for Cyclonona-2,7-dien-1-one, and what methodological considerations ensure reproducibility?

this compound is typically synthesized via cyclization reactions, such as intramolecular aldol condensations or [2+2] photocycloadditions. Key methodological considerations include:

- Catalyst selection : Acid- or base-catalyzed conditions must be optimized to minimize side reactions (e.g., over-oxidation or isomerization).

- Purification protocols : Column chromatography or recrystallization should be detailed to ensure product purity, with NMR and mass spectrometry (MS) data provided for verification .

- Reproducibility : Experimental sections must explicitly state reaction temperatures, solvent ratios, and inert atmosphere requirements to enable replication .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Primary techniques : ¹H and ¹³C NMR for confirming double-bond positions and ketone functionality; IR spectroscopy for carbonyl stretching frequencies (~1700 cm⁻¹).

- Data interpretation : Compare experimental NMR chemical shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments. Contradictions in spectral data may arise from solvent effects or conformational flexibility, necessitating variable-temperature NMR studies .

- Documentation : Tabulate spectral data alongside reference values from analogous compounds to enhance clarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability values for this compound across studies?

Discrepancies in stability data often stem from differences in experimental conditions (e.g., solvent polarity, temperature gradients) or computational models. Methodological approaches include:

- Comparative replication : Reproduce prior studies under standardized conditions, controlling for variables like oxygen exposure or moisture.

- Computational validation : Use ab initio methods (e.g., CCSD(T)) to calculate strain energy and compare with experimental calorimetry data. Highlight outliers and propose corrections for systematic errors .

- Meta-analysis : Aggregate data from multiple sources into a unified table, annotating methodological divergences to identify trends .

Q. What experimental designs are optimal for studying the influence of ring strain on the reactivity of this compound?

To investigate strain-driven reactivity (e.g., susceptibility to ring-opening or Diels-Alder reactions):

- Kinetic studies : Monitor reaction rates under varying temperatures to calculate activation parameters (ΔH‡, ΔS‡). Use pseudo-first-order conditions to isolate strain effects from solvent interactions .

- Comparative analysis : Synthesize and test analogous compounds (e.g., cyclononane derivatives with varying double-bond positions) to isolate strain contributions. Tabulate reactivity data (e.g., yields, rate constants) to establish structure-activity relationships .

- Hybrid methods : Combine experimental results with molecular dynamics simulations to visualize strain distribution and predict reactive sites .